molecular formula C19H23N5O2 B5072539 5-[Methyl(2-phenylethyl)amino]-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one

5-[Methyl(2-phenylethyl)amino]-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one

Cat. No.: B5072539
M. Wt: 353.4 g/mol
InChI Key: SVWQEPZGGFTJHH-UHFFFAOYSA-N
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Description

5-[Methyl(2-phenylethyl)amino]-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes a pyridazinone core, an oxadiazole ring, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(2-phenylethyl)amino]-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the pyridazinone intermediate with an appropriate nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.

    Attachment of the Phenylethylamine Moiety: The final step involves the alkylation of the pyridazinone-oxadiazole intermediate with 2-phenylethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(2-phenylethyl)amino]-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[Methyl(2-phenylethyl)amino]-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although further research is needed to confirm these properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-[Methyl(2-phenylethyl)amino]-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    5-[Methyl(2-phenylethyl)amino]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one: Similar structure with a methyl group instead of a propan-2-yl group on the oxadiazole ring.

    5-[Methyl(2-phenylethyl)amino]-2-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one: Similar structure with an ethyl group instead of a propan-2-yl group on the oxadiazole ring.

Uniqueness

The uniqueness of 5-[Methyl(2-phenylethyl)amino]-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one lies in its specific combination of functional groups and structural features. The presence of the propan-2-yl group on the oxadiazole ring, along with the phenylethylamine moiety, provides distinct chemical and biological properties that differentiate it from similar compounds. These unique features make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-[methyl(2-phenylethyl)amino]-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-14(2)19-21-17(22-26-19)13-24-18(25)11-16(12-20-24)23(3)10-9-15-7-5-4-6-8-15/h4-8,11-12,14H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWQEPZGGFTJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CN2C(=O)C=C(C=N2)N(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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